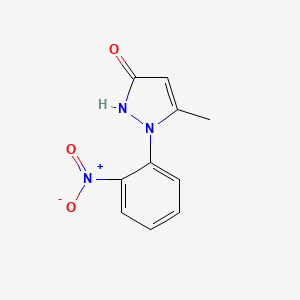
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is a chemical compound that consists of dipotassium ions and the hydrate form of (E)-4-oxopent-2-en-2-olate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate typically involves the reaction of potassium hydroxide with (E)-4-oxopent-2-en-2-ol in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(E)−4−oxopent−2−en−2−ol+2KOH+H2O→dipotassium;(E)−4−oxopent−2−en−2−olate;hydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and advanced equipment. The process includes the purification of raw materials, precise control of reaction conditions, and efficient separation and drying techniques to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Dipotassium phosphate: Similar in terms of containing dipotassium ions but differs in its chemical structure and properties.
Monopotassium phosphate: Contains one potassium ion and has different chemical and physical properties.
Tripotassium phosphate: Contains three potassium ions and is used in different applications.
Uniqueness
Dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H16K2O5 |
|---|---|
Peso molecular |
294.43 g/mol |
Nombre IUPAC |
dipotassium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/2C5H8O2.2K.H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;1H2/q;;2*+1;/p-2/b2*4-3+;;; |
Clave InChI |
RQWJRWCBWWUXRL-VVDZMTNVSA-L |
SMILES isomérico |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].O.[K+].[K+] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


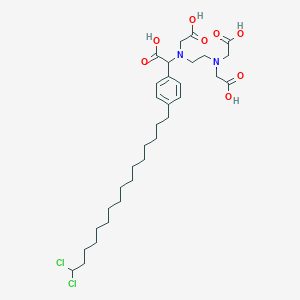
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)

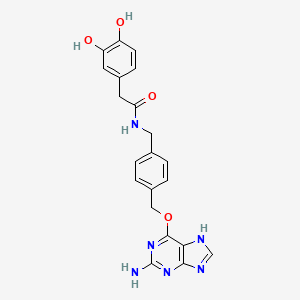
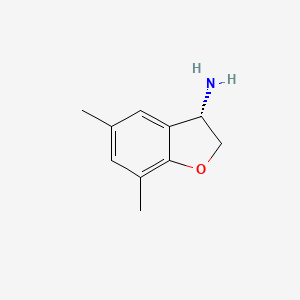
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
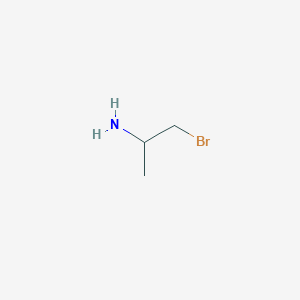
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
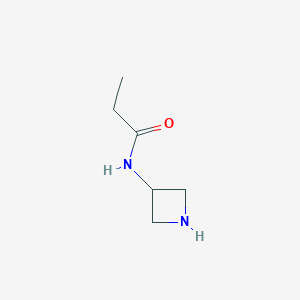


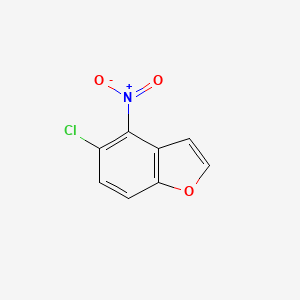
![palmitoyl(-1)[palmitoyl(-3)]Fruf(b2-1a)Glc](/img/structure/B12850701.png)
